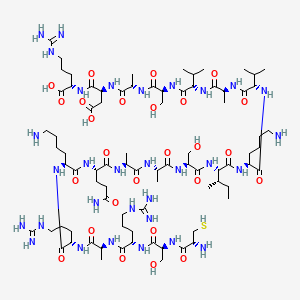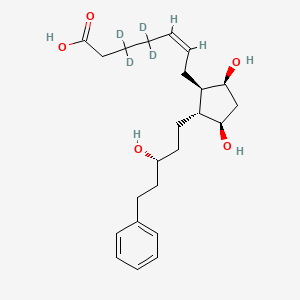
Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA
Übersicht
Beschreibung
“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a synthetic peptide with the empirical formula C82H149N31O26S . It has a molecular weight of 2017.32 . This peptide has been used in the preparation of peptide-functionalized supported phospholipid bilayers . It also supports neurite outgrowth and stimulates neuronal-like process formation .
Physical And Chemical Properties Analysis
“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a powder form synthetic peptide . It has an assay of ≥90% (HPLC) and should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Cultivation of Human Adenoid-Cystic Carcinoma Cells
This peptide sequence is used in the cultivation of human adenoid-cystic carcinoma cells, which are a form of cancer that can occur in multiple body sites .
Manufacturing of Peptide-Functionalized Phospholipid Bilayers
It is also utilized for creating peptide-functionalized, supported phospholipid bilayers, which are essential in studying cell membranes and membrane proteins .
Cell-Free Synthesis of Cytochrome
The sequence aids in the cell-free synthesis of cytochrome bo (3) ubiquinol oxidase within artificial membranes, which is significant for understanding electron transport chains .
Neural Stem Cell Growth and Differentiation
A short peptide derived from this sequence has been shown to improve human neural stem cell (hNSC) attachment, proliferation, and differentiation into neurons when conjugated to poly(ethylene glycol) hydrogels .
Real-Time Detection and Discrimination of Amino Acids
This peptide can be functionalized for use in nanopores for the precise identification and quantification of amino acids, crucial for many biological applications .
Structural Analysis in Enzyme Active Sites
Artificial intelligence has been used to predict the binding styles of peptides, including sequences similar to this one, in the active sites of enzymes like papain and cathepsin K .
Antimicrobial Applications
Peptides, including sequences like this one, have been explored for their antimicrobial properties, which can be applied in developing new antibiotics or treatments for infections .
Diagnostic Purposes
Endogenous peptides are monitored for diagnostic purposes; similarly, synthetic peptides like this sequence could be used to monitor certain conditions or diseases .
Sigma-Aldrich Sigma-Aldrich Oxford Academic Nature AIP Publishing MDPI Peptides Guide
Wirkmechanismus
Target of Action
The primary target of the peptide Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-VA is the laminin A chain . Laminin is a key component of the extracellular matrix and plays a crucial role in cell differentiation, migration, adhesion, and also in neurite outgrowth .
Mode of Action
This peptide interacts with the laminin A chain, stimulating neuronal-like process formation . It competes with laminin for the stimulation of neurite outgrowth , indicating that it may bind to the same or similar sites as laminin does on the target cells.
Result of Action
The peptide’s interaction with the laminin A chain stimulates neuronal-like process formation to almost the same extent as laminin . This suggests that it may have potential applications in neuroscience research or in the treatment of neurological disorders.
Zukünftige Richtungen
The use of “Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” in the preparation of peptide-functionalized supported phospholipid bilayers suggests potential applications in the field of biomaterials . Its ability to support neurite outgrowth and stimulate neuronal-like process formation also indicates potential uses in neuroscience research . Further studies could explore these possibilities in more detail.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSKHHWYAWPQX-YJTOHMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H149N31O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745641 | |
| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2017.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH | |
CAS RN |
123063-31-0 | |
| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)





![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

